4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole)
Overview
Description
4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) is an organic compound that features a biphenyl core with two imidazole groups attached at the 4 and 4’ positions. This compound is known for its versatile coordination modes, making it a valuable ligand in the construction of coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) typically involves the reaction of 4,4’-dibromobiphenyl with imidazole under basic conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is performed in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, coordinating with metal ions to form coordination complexes.
Common Reagents and Conditions
Palladium Catalysts: Used in the synthesis of the compound.
Bases: Such as potassium carbonate, used to deprotonate the imidazole groups.
Solvents: Dimethylformamide is commonly used in the synthesis process.
Major Products Formed
The major products formed from reactions involving 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) are typically coordination complexes with various metal ions. These complexes can exhibit unique properties depending on the metal ion and the coordination environment .
Scientific Research Applications
4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable coordination complexes. These complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Another biphenyl derivative with nitrogen-containing groups.
1,10-Phenanthroline: A bidentate ligand with nitrogen atoms that can coordinate with metal ions.
Uniqueness
4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) is unique due to its combination of a biphenyl core and imidazole groups, which provide both rigidity and flexibility in coordination chemistry. This makes it particularly useful in the construction of coordination polymers and metal-organic frameworks .
Properties
IUPAC Name |
5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-5-15(17-9-19-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-10-20-12-22-18/h1-12H,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUZGJNYFDJSGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CN=CN3)C4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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